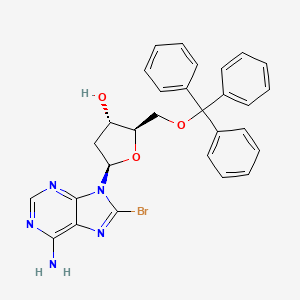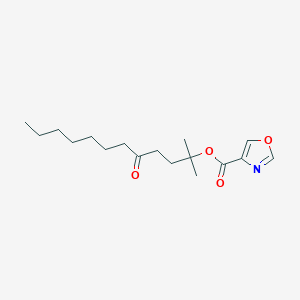![molecular formula C40H48P2 B12894030 (R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative containing a di-p-tolylphosphino group. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the phosphine ligands. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The phosphine ligands can be substituted with other groups, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine ligands results in phosphine oxides, while substitution reactions can yield a variety of modified phosphine derivatives .
科学的研究の応用
Chemistry
In chemistry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is widely used as a ligand in asymmetric catalysis. It forms stable complexes with transition metals, which can then be used to catalyze a variety of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and other biologically active molecules. Its ability to form stable complexes with metals makes it a valuable tool in the development of new pharmaceuticals .
Industry
In industry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is used in the production of fine chemicals and materials. Its role as a ligand in catalytic processes allows for the efficient and selective synthesis of various compounds .
作用機序
The mechanism by which ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The specific molecular targets and pathways involved depend on the nature of the metal and the reaction being catalyzed .
類似化合物との比較
Similar Compounds
- ®-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl
- ®-2,2’-Bis(di-p-tolylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(di-i-propylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
Uniqueness
What sets ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine apart from similar compounds is its unique combination of steric and electronic properties. The dicyclohexyl groups provide significant steric bulk, which can influence the selectivity and reactivity of the metal-ligand complexes. Additionally, the di-p-tolylphosphino groups offer electronic properties that can be fine-tuned to optimize catalytic performance .
特性
分子式 |
C40H48P2 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC名 |
[2-[2-bis(4-methylphenyl)phosphanyl-6-methylphenyl]-3-methylphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H48P2/c1-29-21-25-35(26-22-29)42(36-27-23-30(2)24-28-36)38-20-12-14-32(4)40(38)39-31(3)13-11-19-37(39)41(33-15-7-5-8-16-33)34-17-9-6-10-18-34/h11-14,19-28,33-34H,5-10,15-18H2,1-4H3 |
InChIキー |
UQQWBSQYHUEYNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


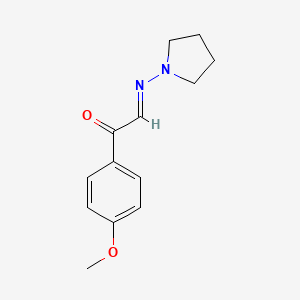
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
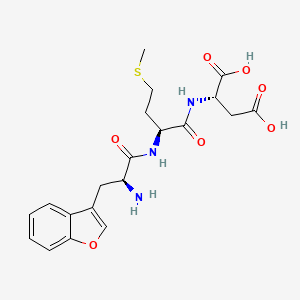
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
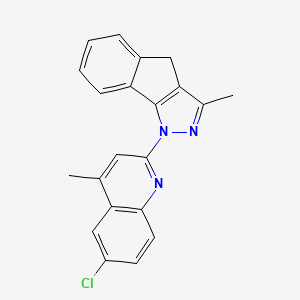
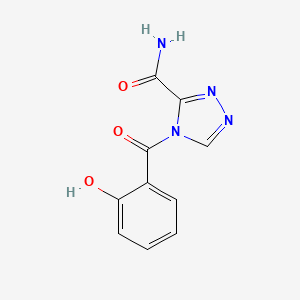
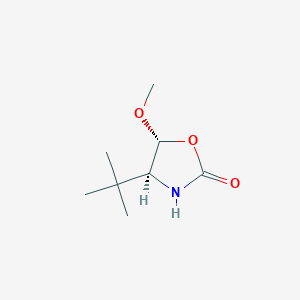
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
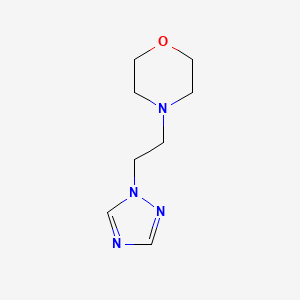
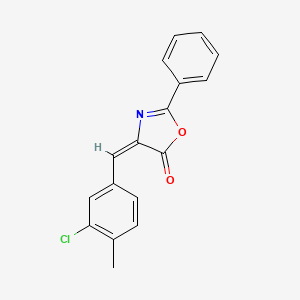
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
